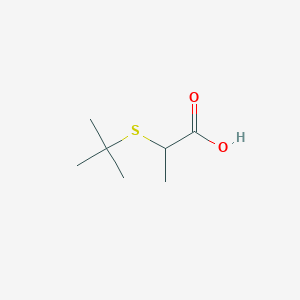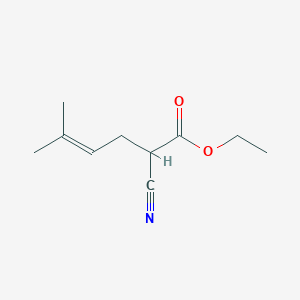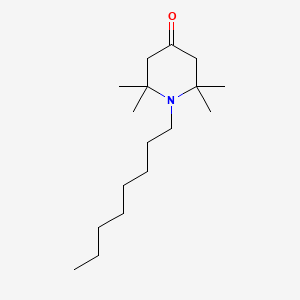
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octyl group at position 1 of the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which significantly influences its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one typically involves the alkylation of 2,2,6,6-tetramethylpiperidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of metal oxide catalysts can enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidines depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one has several applications in scientific research:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one involves its interaction with molecular targets through its sterically hindered nitrogen atom. This steric hindrance reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . The compound can form complexes with metal ions, acting as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the octyl substituent.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A derivative used as a stable free radical in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is unique due to the presence of the octyl group, which imparts additional steric hindrance and influences its chemical reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
52636-80-3 |
|---|---|
Molekularformel |
C17H33NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-octylpiperidin-4-one |
InChI |
InChI=1S/C17H33NO/c1-6-7-8-9-10-11-12-18-16(2,3)13-15(19)14-17(18,4)5/h6-14H2,1-5H3 |
InChI-Schlüssel |
LWZHEUCHXKOVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(CC(=O)CC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


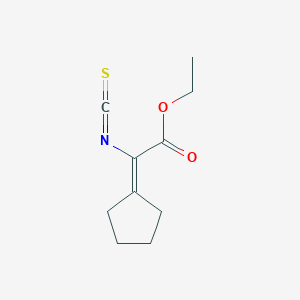

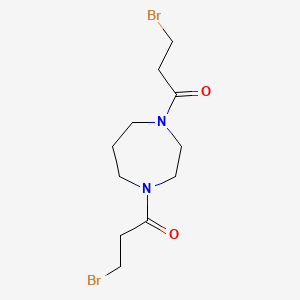

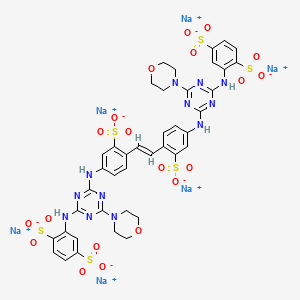
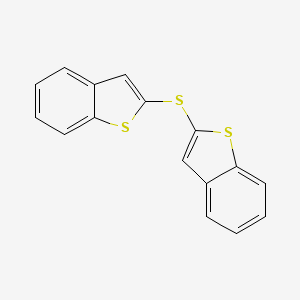

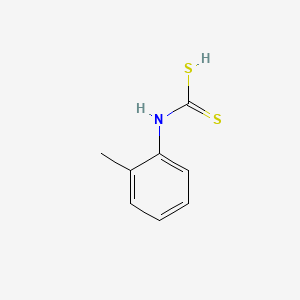

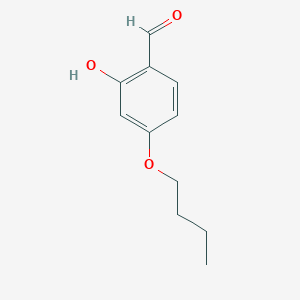
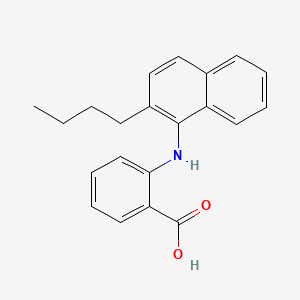
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
